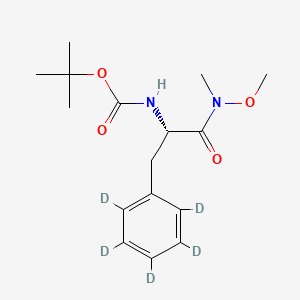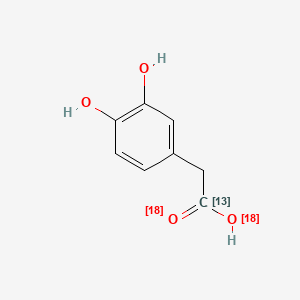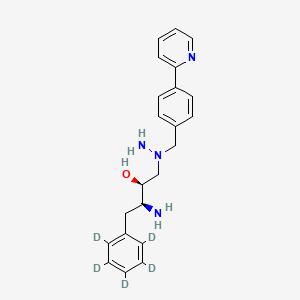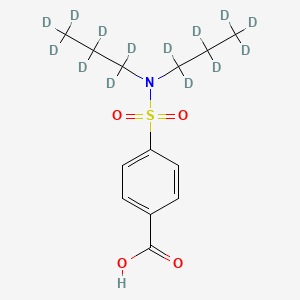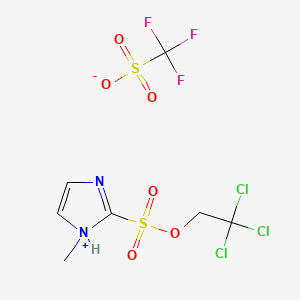
2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is a chemical compound with the molecular formula C7H8Cl3F3N2O6S2 and a molecular weight of 443.61 . It is a white solid and is used as a reagent for the introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate consists of a 1-methyl-3-[(2,2,2-trichloroethoxy)sulfonyl]-1H-imidazolium core with a 1,1,1-trifluoromethanesulfonate group .Chemical Reactions Analysis
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is known to inhibit amyloidogenesis and has been shown to reduce the production of carbohydrates and oligosaccharides . It blocks the synthesis of chondroitin sulfate and galactose .Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 146-148°C . It is slightly soluble in acetone and methanol . It should be stored in a refrigerator .Scientific Research Applications
Ion-Ion and Hydrogen Bonding in Solutions : This compound exhibits significant ion-ion and hydrogen-bonding interactions in solutions, specifically with triflic acid. These interactions are crucial for understanding its behavior in different environments (Burba, Rocher, & Frech, 2009).
Synthesis of Various Compounds : It has been used as a reagent in the synthesis of aromatic ketimines, ketones, and other salts, demonstrating its utility in organic synthesis (Booth, Jibodu, & Proença, 1980).
Solubility of Gases in Ionic Liquids : This compound is involved in studies related to the solubility of gases like hydrogen sulfide in ionic liquids, which is significant for applications in gas absorption and separation processes (Pomelli et al., 2007).
Catalysis in Acetylation Reactions : It has been used in catalysis, specifically for the acetylation of alcohols and amines. This highlights its potential in facilitating various chemical transformations (Alleti et al., 2005).
Liquid Crystalline Properties : Research has shown that this compound, when combined with certain anions, can form liquid crystalline phases. This is of interest in the field of materials science, particularly for the development of new liquid crystalline materials (Bradley et al., 2002).
Preparation of Coupling Reagents : It is used in the preparation of certain coupling reagents, highlighting its role in facilitating chemical bond formation in organic chemistry (Jones & Huber, 2001).
Ionic Liquid-Aromatic Mixtures : Its inclusion in ionic liquid-aromatic mixtures leads to the formation of liquid clathrates, which have potential applications in chemical separation and catalysis (Holbrey et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is the sulfate groups in various biochemical compounds . It is used as a reagent for the introduction of 2,2,2-trichloroethyl-protected sulfates .
Mode of Action
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate interacts with its targets by introducing 2,2,2-trichloroethyl-protected sulfates into them . This interaction results in the modification of the target molecules, altering their chemical properties and functions .
Biochemical Pathways
Given its role in introducing 2,2,2-trichloroethyl-protected sulfates, it can be inferred that it may affect pathways involving sulfate group transfer or recognition .
Pharmacokinetics
Its solubility in acetone and methanol suggests that it may have good bioavailability when administered in suitable formulations .
Result of Action
The molecular and cellular effects of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate’s action are largely dependent on the specific targets it interacts with. By introducing 2,2,2-trichloroethyl-protected sulfates into these targets, it can significantly alter their function and behavior .
Action Environment
The action, efficacy, and stability of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be an inhibitor of amyloidogenesis . It has been shown to reduce the production of carbohydrates and oligosaccharides . It blocks the synthesis of chondroitin sulfate and galactose, which are required for tumor growth .
Cellular Effects
Its ability to inhibit amyloidogenesis suggests that it may have significant effects on cellular processes related to protein folding and aggregation .
Molecular Mechanism
Its role as an inhibitor of amyloidogenesis suggests that it may interact with proteins involved in this process .
Properties
IUPAC Name |
2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLTKKCQMCERO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3F3N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
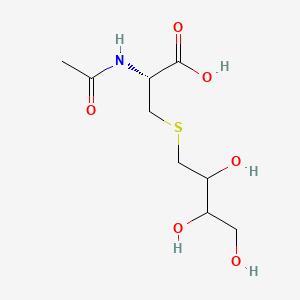

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)

